molecular formula C9H9NO3 B6273595 5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid CAS No. 1369766-08-4

5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid

Cat. No. B6273595
CAS RN: 1369766-08-4
M. Wt: 179.17 g/mol
InChI Key: NVNDBUIYEOKTDY-UHFFFAOYSA-N
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Description

5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a chemical compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.18 . The compound is used in various applications, including pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO3/c11-8-3-1-2-6-4-5-7 (9 (12)13)10 (6)8/h1-3,7H,4-5H2, (H,12,13) . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . . For more detailed physical and chemical properties, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid involves the condensation of an aldehyde with an amine followed by cyclization and oxidation.", "Starting Materials": [ "4-methoxybenzaldehyde", "proline", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "sodium nitrate", "sodium hydroxide", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with proline in acetic anhydride and sodium acetate to form 4-methoxy-N-((S)-pyrrolidin-2-yl)methyl)benzamide", "Step 2: Cyclization of the intermediate with sulfuric acid to form 5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxamide", "Step 3: Oxidation of the carboxamide with sodium nitrite and sodium nitrate in acetic acid and sodium acetate to form 5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and purification of the product by recrystallization from water" ] }

CAS RN

1369766-08-4

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-oxo-2,3-dihydro-1H-indolizine-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-8-3-1-2-6-4-5-7(9(12)13)10(6)8/h1-3,7H,4-5H2,(H,12,13)

InChI Key

NVNDBUIYEOKTDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC(=O)N2C1C(=O)O

Purity

95

Origin of Product

United States

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